molecular formula C20H14ClN5S B2353911 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899724-07-3

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2353911
CAS No.: 899724-07-3
M. Wt: 391.88
InChI Key: XIFKIGLIVXVWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that features a unique fusion of triazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline ring construction: This involves the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Final coupling: The triazole and quinazoline intermediates are then coupled under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of triazole and quinazoline rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5S/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-11H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKIGLIVXVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.